

# An In-depth Technical Guide on the Discovery and Development of EG 018

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## Compound of Interest

Compound Name: EG 018  
Cat. No.: B1162972

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This technical guide provides a comprehensive overview of the discovery, history, and pharmacological development of **EG 018**, a synthetic cannabinoid receptor agonist (SCRA). The information is intended for researchers, scientists, and professionals in the field of drug development.

## Introduction and Discovery

**EG 018** is a carbazole-based synthetic cannabinoid that emerged as a designer drug.[1] It is structurally an analog of JWH-018, a well-known SCRA, but is differentiated by its carbazole core in place of JWH-018's indole core.[2] The first identification of **EG 018** in the United Kingdom occurred between February 2013 and January 2015.[2] Subsequently, it was detected in Japan and the United States.[2] As a research chemical and substance of abuse, its legal status is controlled in jurisdictions such as Japan.[1]

## Mechanism of Action

**EG 018** functions as a partial agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. A key downstream effect of CB1 and CB2

receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in cyclic adenosine monophosphate (cAMP) production.[2]

Despite its high binding affinity, **EG 018** demonstrates low efficacy in eliciting a signaling response compared to other SCRAs.[1][2] This characteristic has prompted further research into its potential as a tool for studying cannabinoid receptor function and for the development of compounds with tailored efficacies, including potential neutral antagonists.[3]

## Pharmacological Data

The pharmacological profile of **EG 018** has been characterized through a series of in vitro and in vivo studies. The quantitative data from these key experiments are summarized below.

The in vitro activity of **EG 018** has been assessed through receptor binding and functional assays, primarily using human embryonic kidney (HEK293) cells expressing human CB1 and CB2 receptors.[2]

Table 1: Receptor Binding Affinity of **EG 018**

Receptor	Ligand	Ki (nM)
hCB1	EG 018	21
hCB2	EG 018	7

Data from [3H]CP55,940 competition binding assays.[2]

Table 2: Functional Activity of **EG 018** in [35S]GTPγS Binding Assays

Receptor	Compound	EC50 (nM)	Emax (% of CP55,940)
hCB1	EG 018	>10,000	20.3
hCB2	EG 018	1,170	50.8

Data reflects the ability of EG 018 to stimulate G-protein activation.[2]

Table 3: Functional Activity of **EG 018** in cAMP Production Assays

Receptor	Compound	IC50 (nM)
hCB1	EG 018	40

Data from forskolin-stimulated cAMP production inhibition assays.[2]

In vivo studies in mice have been conducted to evaluate the cannabimimetic effects of **EG 018**. The standard "cannabinoid tetrad" of tests (hypomotility, catalepsy, antinociception, and hypothermia) and THC drug discrimination studies are commonly used.

Table 4: In Vivo Effects of **EG 018** in Mice

Assay	Administration Route	Dose (mg/kg)	Effect
Cannabinoid Tetrad	Intraperitoneal (i.p.)	100	No significant effects observed.
THC Drug Discrimination	Intraperitoneal (i.p.)	100	Did not substitute for THC.
Cannabinoid Tetrad	Intravenous (i.v.)	56	Produced hypomotility, catalepsy, and hypothermia.
Catalepsy induced by i.v. administration was blocked by the CB1 antagonist rimonabant.[2]			

Studies on the metabolism of **EG 018** have been performed using human hepatocytes to identify its major metabolites, which is crucial for developing methods to detect its consumption.

Table 5: Major Metabolic Pathways of **EG 018** in Human Hepatocytes

Metabolic Reaction	Description
Hydroxylation	Addition of a hydroxyl group to the pentyl chain.
Carbonylation	Formation of a carbonyl group on the pentyl chain.
Dihydrodiol formation	
N-dealkylation	Removal of the pentyl chain.
Glucuronidation	Conjugation of hydroxylated metabolites.
The primary metabolites identified are pentyl hydroxylated EG-018 and pentyl carbonylated EG-018.[4]	

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This assay determines the binding affinity of a compound to a specific receptor.

- **Cell Preparation:** Membranes from HEK293 cells stably expressing either hCB1 or hCB2 receptors are used.
- **Assay Buffer:** A buffer containing 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, and 1 mg/mL bovine serum albumin (BSA) is prepared.
- **Incubation:** Cell membranes are incubated with a fixed concentration of the radioligand [<sup>3</sup>H]CP55,940 and varying concentrations of the competitor compound (**EG 018**).
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Detection:** The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The binding affinity (K<sub>i</sub>) is then calculated using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins following receptor agonism.

- **Cell Preparation:** As in the binding assay, membranes from HEK293 cells expressing hCB1 or hCB2 are used.
- **Assay Buffer:** A buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, and 1 mM dithiothreitol is prepared.
- **Incubation:** Cell membranes are incubated with varying concentrations of the agonist (**EG 018**) in the presence of GDP and [<sup>35</sup>S]GTPγS.
- **Termination and Separation:** The reaction is terminated by rapid filtration, and the bound [<sup>35</sup>S]GTPγS is separated from the unbound.

- **Detection:** The amount of bound [<sup>35</sup>S]GTPγS is quantified by liquid scintillation counting.
- **Data Analysis:** The concentration-response curves are analyzed to determine the EC<sub>50</sub> (potency) and E<sub>max</sub> (efficacy) of the agonist.

This assay measures the ability of a CB1/CB2 receptor agonist to inhibit adenylyl cyclase activity.

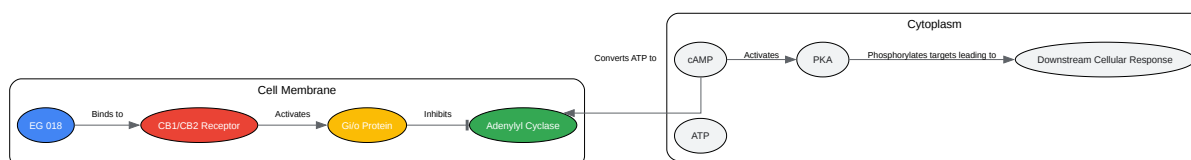
- **Cell Culture:** Whole HEK293 cells expressing the receptor of interest are used.
- **Incubation:** Cells are pre-incubated with the test compound (**EG 018**) before being stimulated with forskolin, an activator of adenylyl cyclase.
- **Lysis and Detection:** After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
- **Data Analysis:** The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and the IC<sub>50</sub> value is determined.

This is a series of behavioral tests in mice to assess cannabimimetic activity.

- **Animal Subjects:** Male mice are used.
- **Drug Administration:** **EG 018** is administered via a specified route (e.g., intraperitoneal or intravenous).
- **Behavioral Assessments:** At a set time point after administration, the following are measured:
  - **Locomotor Activity:** Measured in an open field arena.
  - **Catalepsy:** Assessed by the bar test, measuring the time the mouse remains immobile with its forepaws on a raised bar.
  - **Rectal Temperature:** Measured using a rectal probe.
  - **Nociception:** Typically assessed using the tail-flick or hot plate test.
- **Data Analysis:** The effects of the drug are compared to a vehicle control group.

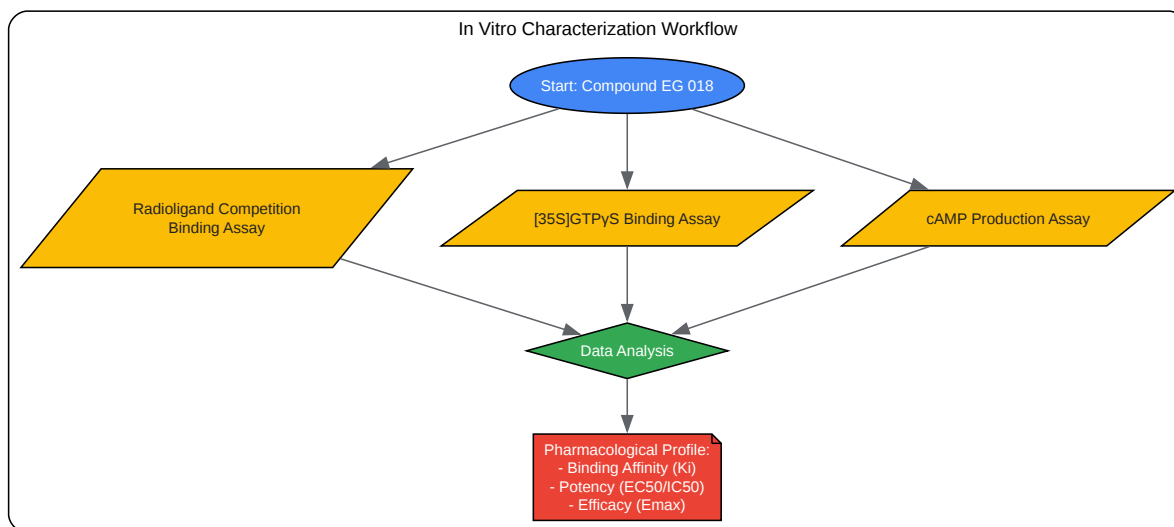
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for **EG 018** and a typical experimental workflow for its *in vitro* characterization.



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Caption: Signaling pathway of **EG 018** via CB1/CB2 receptors.



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Caption: Experimental workflow for in vitro characterization of **EG 018**.

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## References

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